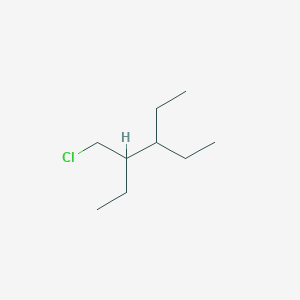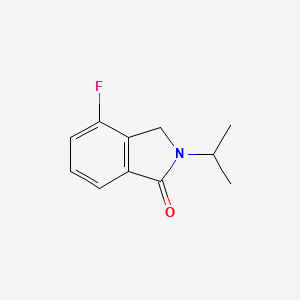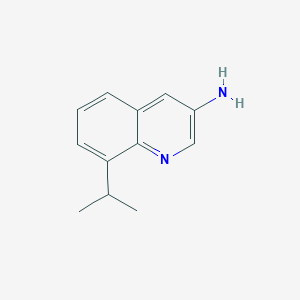![molecular formula C9H10OS B13206433 2-[(3-Methylphenyl)sulfanyl]acetaldehyde](/img/structure/B13206433.png)
2-[(3-Methylphenyl)sulfanyl]acetaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Methylphenyl)sulfanyl]acetaldehyde is an organic compound with the molecular formula C9H10OS It is characterized by the presence of a sulfanyl group attached to an acetaldehyde moiety, with a methyl-substituted phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methylphenyl)sulfanyl]acetaldehyde typically involves the reaction of 3-methylthiophenol with chloroacetaldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Methylphenyl)sulfanyl]acetaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: 2-[(3-Methylphenyl)sulfanyl]acetic acid
Reduction: 2-[(3-Methylphenyl)sulfanyl]ethanol
Substitution: Products depend on the nucleophile used, such as 2-[(3-Methylphenyl)amino]acetaldehyde or 2-[(3-Methylphenyl)thio]acetaldehyde.
Aplicaciones Científicas De Investigación
2-[(3-Methylphenyl)sulfanyl]acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-[(3-Methylphenyl)sulfanyl]acetaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The sulfanyl group may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(4-Methylphenyl)sulfanyl]acetaldehyde
- 2-[(2-Methylphenyl)sulfanyl]acetaldehyde
- 2-[(3-Methylphenyl)sulfanyl]acetic acid
Comparison
2-[(3-Methylphenyl)sulfanyl]acetaldehyde is unique due to the position of the methyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C9H10OS |
|---|---|
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
2-(3-methylphenyl)sulfanylacetaldehyde |
InChI |
InChI=1S/C9H10OS/c1-8-3-2-4-9(7-8)11-6-5-10/h2-5,7H,6H2,1H3 |
Clave InChI |
JJVQJMCELSHCNR-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)SCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dicyclopropyl-6-methyl-1H,2H,6H-pyrrolo[3,4-d]pyridazin-1-one](/img/structure/B13206354.png)







![2-[3-(Butan-2-yloxy)-1,2-oxazol-5-yl]acetic acid](/img/structure/B13206414.png)
![[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride](/img/structure/B13206420.png)



